REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.Cl>[Fe].O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.36 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
|
Name
|
IMS
|
Quantity
|
6.1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.17 kg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to less than 10° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 10-15° C
|
Type
|
TEMPERATURE
|
Details
|
The suspension was warmed to 20-25° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 23 hours
|
Duration
|
23 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with IMS (2×2.7 L)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Water (4.1 L) was added slowly to the concentrated solution
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water (2×6.8 L)
|
Type
|
CUSTOM
|
Details
|
the solid dried under vacuum
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 kg | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |